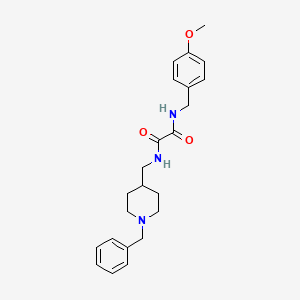

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-29-21-9-7-18(8-10-21)15-24-22(27)23(28)25-16-19-11-13-26(14-12-19)17-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHBCVANFUGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry.

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction. This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists. The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor.

Biochemical Pathways

The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells. . Therefore, the compound’s action on the CCR5 receptor can potentially inhibit HIV-1 infection.

Result of Action

The result of the compound’s action is the potential inhibition of HIV-1 infection. By interacting with the CCR5 receptor, the compound can prevent the entry of HIV-1 into cells. This can potentially slow the progression of HIV-1 infection and improve response to treatment.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Oxalamide Derivatives

Key Observations:

Substituent Impact on Activity: N1-Benzylpiperidinylmethyl vs. N1-Acetylpiperidinylmethyl: The acetyl group in Compound 13 () may reduce metabolic stability compared to the benzylpiperidinyl group in the target compound, which could enhance lipophilicity and CNS bioavailability .

Functional Applications :

- Antiviral vs. Flavoring : While Compound 13 () and S336 () are both oxalamides, their substituents dictate divergent applications. The pyridinyl and dimethoxybenzyl groups in S336 favor taste receptor activation, whereas piperidine/chlorophenyl groups in Compound 13 target viral entry .

Metabolic and Toxicological Profiles

Key Findings:

- Metabolic Resistance : S336 () and related oxalamides show resistance to amide hydrolysis in hepatocytes, enhancing their stability as flavoring agents. This contrasts with compounds like N-(heptan-4-yl)benzamide, which undergoes rapid metabolism .

- Safety Margins: S336’s high NOEL (100 mg/kg/day) and low exposure levels (0.0002 μg/kg/day in Europe) underscore its safety, whereas therapeutic oxalamides (e.g., antiviral agents) may require stricter toxicity assessments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with preparation of intermediates like 1-benzylpiperidine derivatives. Key steps include:

- Amide coupling : Using oxalyl chloride or TBTU ( ) with controlled temperatures (e.g., reflux in dichloromethane) and bases like triethylamine.

- Purification : Column chromatography (silica gel) or recrystallization to achieve >90% purity ( ).

- Yield optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–24 hours) ( ).

- Data : Typical yields range from 30% to 55%, with lower yields attributed to steric hindrance from the benzyl and methoxybenzyl groups ().

Q. How is the structural identity of this compound verified?

- Analytical techniques :

- NMR spectroscopy : and NMR confirm backbone connectivity (e.g., piperidine CH at δ 2.45–3.31 ppm, aromatic protons at δ 7.28–7.57 ppm) ( ).

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H] at m/z 423.27–479.12) ().

- HPLC : Purity >90% is standard, with C18 columns and acetonitrile/water gradients ().

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved in mechanistic studies?

- Methodology :

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify primary targets ( ).

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell cycle arrest) ( ).

- Structural analogs : Compare activity of derivatives lacking the methoxybenzyl group to isolate pharmacophores ().

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Solubility enhancement :

- Prodrug design : Introduce phosphate esters at the oxalamide group ( ).

- Nanoparticle encapsulation : Use PEGylated liposomes to increase bioavailability ().

- Metabolic stability :

- Cytochrome P450 assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) and block with fluorine substitution ( ).

Q. How can molecular docking guide target identification for this compound?

- Protocol :

- Protein libraries : Screen against receptors like GABA α5 or HIV-1 gp120 ().

- Docking software : Use AutoDock Vina with AMBER force fields ().

- Validation : Mutagenesis studies (e.g., K421A in HIV-1 gp120) to confirm binding ().

- Results : Docking scores of −9.2 kcal/mol for GABA α5 suggest potential neuroactive properties ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.